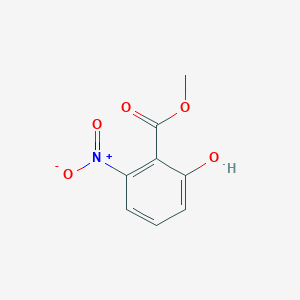

Methyl 2-hydroxy-6-nitrobenzoate

Description

Overview of Benzoate (B1203000) Ester Chemistry in Contemporary Research

Benzoate esters, derivatives of benzoic acid, are a cornerstone in organic synthesis and are investigated for their diverse applications. chemicalbook.com Their synthesis is often achieved through Fischer esterification, reacting benzoic acid with an alcohol in the presence of a strong acid catalyst. chemicalbook.com Innovations in this field continue to emerge, with recent research exploring methods like microwave-assisted synthesis to increase reaction rates and efficiency. ijsdr.org The applications of benzoate esters are extensive, ranging from their use as flavoring agents in the food and pharmaceutical industries to their role as key intermediates in the synthesis of more complex molecules. chemicalbook.com In the realm of materials science and drug development, the modification of the benzoate core with various functional groups is a common strategy to fine-tune the chemical and biological properties of the resulting compounds. ontosight.ai

Significance of Hydroxyl and Nitro Functionalization on Aromatic Systems

The introduction of hydroxyl (-OH) and nitro (-NO2) groups onto an aromatic ring significantly alters its electronic properties and reactivity. The hydroxyl group, being an activating group, increases the electron density of the aromatic ring, making it more susceptible to electrophilic substitution. nih.gov Conversely, the nitro group is a strong deactivating group, withdrawing electron density and making the ring less reactive towards electrophiles. numberanalytics.com

Research Context of Methyl 2-hydroxy-6-nitrobenzoate within Nitroaromatic and Salicylate (B1505791) Analogues

This compound is a member of both the nitroaromatic and salicylate analogue families. As a nitroaromatic compound, it is part of a class of chemicals that are subjects of extensive research due to their diverse applications and environmental relevance. spectroscopyonline.comresearchgate.net The study of nitroaromatic compounds includes understanding their synthesis, reactivity, and biodegradation pathways. scielo.brnih.gov

As a salicylate analogue, this compound is related to salicylic (B10762653) acid and its derivatives, which are known for their biological activities. mdpi.comresearchgate.net Research into salicylate analogues often focuses on their potential applications in medicine and agriculture. mdpi.comnih.govmdpi.com The specific substitution pattern of this compound, with the nitro group at the 6-position relative to the hydroxyl group, distinguishes it from more commonly studied isomers and warrants specific investigation into its unique properties and potential applications.

Chemical and Physical Properties

This compound is a solid compound with the molecular formula C8H7NO5 and a molecular weight of 197.15 g/mol . calpaclab.com

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C8H7NO5 | calpaclab.com |

| Molecular Weight | 197.15 g/mol | calpaclab.com |

| CAS Number | 1261504-50-0 | calpaclab.com |

| Appearance | Yellow single crystals | nih.gov |

Spectroscopic Data

The structure of this compound has been confirmed through various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and X-ray crystallography.

1H NMR Spectroscopy

The 1H NMR spectrum provides information about the hydrogen atoms within the molecule. For a related compound, Methyl 2-hydroxy-3-nitrobenzoate, the 1H NMR (in CDCl3, 500 MHz) shows distinct signals corresponding to the different protons. nih.govresearchgate.net While the exact shifts for this compound may differ slightly, the expected pattern would include signals for the methyl ester protons, the aromatic protons, and the hydroxyl proton.

X-ray Crystallography

X-ray crystallography has provided detailed information about the three-dimensional structure of this compound. Studies have shown that the molecule is nearly planar, with an intramolecular hydrogen bond between the hydroxyl group and the carboxyl group. nih.gov

Table 2: Crystal Data for a Related Isomer, Methyl 2-hydroxy-3-nitrobenzoate

| Parameter | Value | Source |

|---|---|---|

| Crystal system | Monoclinic | researchgate.net |

| Space group | P21/c | researchgate.net |

| a (Å) | 7.612 (1) | researchgate.net |

| b (Å) | 11.716 (2) | researchgate.net |

| c (Å) | 9.656 (2) | researchgate.net |

| β (°) | 101.83 (1) | researchgate.net |

| V (ų) | 842.9 (3) | researchgate.net |

Synthesis

The synthesis of substituted nitrobenzoates can be achieved through various methods. A common approach for the nitration of benzoate esters involves the use of a nitrating mixture, such as concentrated nitric acid and sulfuric acid. orgsyn.org The synthesis of a related compound, 2-methoxy-6-methylbenzoic acid, involves a multi-step process starting from 2-methyl-6-nitrobenzoic acid or its methyl ester, which undergoes reduction, diazotization, hydrolysis, and methylation. google.com

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 2-hydroxy-6-nitrobenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NO5/c1-14-8(11)7-5(9(12)13)3-2-4-6(7)10/h2-4,10H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGRACNKLIBCDHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=C1O)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Mechanisms for Methyl 2 Hydroxy 6 Nitrobenzoate

Advanced Synthetic Routes to Methyl 2-hydroxy-6-nitrobenzoate and its Isomers

The creation of this compound and its related isomers can be approached through several synthetic pathways. These routes are designed to control the regioselectivity of the nitration and to efficiently achieve the desired ester functionality.

Regioselective Nitration of Methyl 2-hydroxybenzoate Derivatives

The direct nitration of methyl 2-hydroxybenzoate (methyl salicylate) is a common method for introducing a nitro group onto the aromatic ring. However, controlling the position of nitration is a key challenge. The hydroxyl and methoxycarbonyl groups on the benzene (B151609) ring direct the incoming electrophile, the nitronium ion (NO₂⁺), to specific positions.

The nitration of methyl salicylate (B1505791) can yield a mixture of isomers, primarily methyl 3-nitrosalicylate and methyl 5-nitrosalicylate. ciac.jl.cn The regioselectivity of this reaction is highly dependent on the nitrating agent and reaction conditions. For instance, using iron(III) nitrate (B79036) as the nitrating agent has been studied to control the formation of 3-nitro and 5-nitro isomers. ciac.jl.cnsciengine.com The ratio of these products can be influenced by factors such as reaction time, the molar ratio of reactants, and the acidity or basicity of the medium. ciac.jl.cnsciengine.com

A study on the nitration of methyl salicylate with ferric nitrate in refluxing ethyl acetate (B1210297) revealed a coordination-mediated radical nitration process. asianpubs.org This method shows significantly higher regioselectivity compared to traditional nitration using a mixture of nitric acid and sulfuric acid. asianpubs.org The coordination of methyl salicylate with the ferric ion is believed to promote the formation of nitro radicals, which then react with the aromatic ring. asianpubs.orgresearchgate.net This coordination can influence the position of nitration due to steric hindrance, favoring the formation of the para-substituted product, methyl 5-nitrosalicylate. asianpubs.org

| Nitrating System | Key Features | Predominant Isomers | Ref. |

| Iron(III) nitrate | Coordination-mediated radical nitration | 3-nitro and 5-nitrosalicylates | ciac.jl.cnsciengine.comasianpubs.org |

| Copper(II) nitrate | Favors a radical nitration mechanism | High yield of para-selective products | researchgate.net |

| Nitric acid/Sulfuric acid | Traditional electrophilic aromatic substitution | Mixture of isomers | asianpubs.orgchemeurope.com |

| Nitric acid/Acetic acid | Investigated for yield and purity of 5-nitrosalicylic acid | 3-nitro and 5-nitrosalicylic acids | researchgate.netscribd.com |

Esterification Strategies for Nitro-Substituted Salicylic (B10762653) Acids

An alternative route to this compound involves the esterification of pre-nitrated salicylic acids, such as 6-nitrosalicylic acid. This approach separates the nitration and esterification steps, potentially offering better control over the final product.

The Fischer esterification is a classic method where a carboxylic acid is heated with an alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid. truman.educhemguide.co.uk This reversible reaction requires shifting the equilibrium towards the product side, often by removing water or using an excess of the alcohol. chemguide.co.uktruman.edu For the synthesis of this compound, 6-nitrosalicylic acid would be reacted with methanol (B129727) under acidic conditions. It is crucial that the starting nitro-substituted salicylic acid is completely dry, as the presence of water can reverse the reaction and reduce the yield. truman.edu

Another approach is the Shiina esterification, which utilizes aromatic carboxylic acid anhydrides as dehydration condensation agents. wikipedia.org For instance, 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA) can be used under basic conditions with a nucleophilic catalyst like 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.org This method is known for its high chemoselectivity. wikipedia.org

Multi-Step Synthesis from Precursor Molecules

Multi-step synthesis provides a highly controlled but often more laborious route to specific isomers like this compound. libretexts.org This strategy involves a sequence of reactions where the order of functional group introduction is critical for achieving the desired substitution pattern. libretexts.org

For example, a synthesis could start with a precursor molecule that already contains some of the required functional groups or directing groups that facilitate the desired substitution in subsequent steps. evitachem.comgoogle.com A general multi-step sequence might involve:

Nitration: Introducing a nitro group onto a suitable aromatic precursor. truman.edu

Functional Group Interconversion: Modifying existing functional groups to set up the desired substitution pattern for the next step.

Esterification: Converting a carboxylic acid group to the methyl ester. truman.edu

The choice of starting material and the sequence of reactions are paramount. For instance, starting with 2-methyl-6-nitrobenzoic acid, a reduction followed by diazotization, hydrolysis, and finally esterification can lead to the corresponding hydroxybenzoate. google.com

Mechanistic Studies of Formation Reactions

Understanding the mechanisms of the key formation reactions, namely electrophilic aromatic substitution for nitration and the processes involved in esterification, is fundamental to optimizing the synthesis of this compound.

Investigation of Electrophilic Aromatic Substitution Mechanisms

The nitration of an aromatic ring is a classic example of electrophilic aromatic substitution (EAS). chemeurope.comchemistrytalk.orgwikipedia.org The reaction proceeds through a two-step mechanism:

Formation of the Electrophile: In a typical nitrating mixture of nitric acid and sulfuric acid, the nitronium ion (NO₂⁺) is generated. chemistrytalk.orgmasterorganicchemistry.com Sulfuric acid protonates nitric acid, which then loses a water molecule to form the highly electrophilic nitronium ion. masterorganicchemistry.com

Attack and Re-aromatization: The π-electron system of the aromatic ring attacks the nitronium ion, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. chemistrytalk.orgwikipedia.org A weak base, such as water or the bisulfate ion, then removes a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring. chemistrytalk.orgmasterorganicchemistry.com

The regioselectivity of the nitration of substituted benzenes like methyl salicylate is governed by the electronic effects of the existing substituents. The hydroxyl group is a strong activating group and an ortho-, para-director, while the methoxycarbonyl group is a deactivating group and a meta-director. The interplay of these directing effects, along with steric factors, determines the position of the incoming nitro group.

In some cases, an ipso substitution can occur, where the incoming electrophile displaces a substituent other than hydrogen. chemeurope.comchemistrytalk.orgwikipedia.org For example, the nitration of salicylic acid can lead to the displacement of the carboxyl group. chemeurope.comchemistrytalk.org

Kinetics and Thermodynamics of Esterification Processes

The kinetics of esterification are crucial for determining reaction times and optimizing yields. Fischer esterification is an equilibrium-controlled process. truman.edu The rate of reaction is influenced by several factors, including the structure of the alcohol and carboxylic acid, the temperature, and the concentration of the catalyst.

Studies on the nitration of salicylic acid using a nitric acid/acetic acid system have involved kinetic analysis. researchgate.netscribd.com A global second-order kinetic law, first-order with respect to both the substrate and nitric acid, has been used to model the formation of the mononitro derivatives. researchgate.netscribd.com Such kinetic studies are essential for understanding the reaction network, especially when side reactions or the formation of multiple isomers can occur. nih.govresearchgate.net

The thermodynamics of esterification indicate that the reaction is typically slightly endothermic or thermoneutral. The equilibrium constant for the Fischer esterification of simple carboxylic acids and alcohols is usually small. To drive the reaction to completion, Le Chatelier's principle is applied by either removing the water formed or using a large excess of one of the reactants. chemguide.co.uktruman.edu

Hydrolysis Mechanisms of this compound Esters

The hydrolysis of this compound, the reverse of its esterification, can proceed through different mechanisms depending on the reaction conditions, primarily the pH of the solution. epa.gov The presence of the ortho-hydroxyl and nitro groups significantly influences the rate and mechanism of this reaction.

In alkaline conditions, the hydrolysis of benzoate (B1203000) esters typically follows a base-catalyzed acyl-oxygen cleavage (BAC2) mechanism. epa.gov This involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. The electron-withdrawing nitro group on the aromatic ring is expected to increase the electrophilicity of the carbonyl carbon, thereby accelerating the rate of alkaline hydrolysis compared to unsubstituted methyl benzoate. oieau.fr

The ortho-hydroxyl group can participate in intramolecular catalysis, further influencing the hydrolysis rate. This neighboring group participation can occur through several pathways. For instance, the hydroxyl group can act as an intramolecular general base, deprotonating a water molecule to enhance its nucleophilicity for attack on the ester carbonyl.

Under acidic conditions, the hydrolysis mechanism typically involves the initial protonation of the carbonyl oxygen, making the carbonyl carbon more susceptible to nucleophilic attack by water.

The pseudo-first-order rate constants for the hydrolysis of various substituted methyl benzoates are influenced by the electronic effects of the ring substituents. The Hammett equation can be used to correlate the hydrolysis rate constants with the substituent constants (σ). oieau.fr

Table 1: Hammett Substituent Constants for Selected Groups

| Substituent | σ |

| p-NO₂ | 0.78 |

| m-NO₂ | 0.71 |

| p-OCH₃ | -0.27 |

This table presents Hammett substituent constants for nitro and methoxy (B1213986) groups at different positions on the benzene ring, which are used to predict their electronic influence on reaction rates.

Catalytic Approaches in this compound Synthesis

Various catalysts can be employed to facilitate the synthesis of this compound, primarily in the esterification step.

Strong mineral acids such as sulfuric acid (H₂SO₄) and sulfonic acids like p-toluenesulfonic acid (p-TsOH) are commonly used as catalysts for the Fischer-Speier esterification of 2-hydroxy-6-nitrobenzoic acid. google.comgoogle.com These catalysts protonate the carbonyl oxygen of the carboxylic acid, thereby activating it towards nucleophilic attack by methanol.

Another catalytic approach involves the use of coupling agents. For instance, 2-Methyl-6-nitrobenzoic anhydride, also known as the Shiina reagent, is a powerful condensing agent used for esterification reactions. wikipedia.org This reagent reacts with the carboxylic acid to form a mixed anhydride, which is a highly reactive intermediate that readily reacts with the alcohol to form the ester. This method often proceeds under mild, neutral conditions. wikipedia.org

In the context of related syntheses, palladium on carbon (Pd/C) is a common catalyst for the reduction of nitro groups to amines, a transformation that might be performed on this compound to produce other valuable intermediates. acs.org

Table 2: Common Catalysts in the Synthesis and Transformation of Benzoate Esters

| Catalyst | Reaction Type |

| Sulfuric Acid (H₂SO₄) | Esterification |

| p-Toluenesulfonic Acid (p-TsOH) | Esterification |

| 2-Methyl-6-nitrobenzoic anhydride (Shiina Reagent) | Esterification (via mixed anhydride) |

| Palladium on Carbon (Pd/C) | Reduction of Nitro Group |

This table summarizes common catalysts used in the synthesis and subsequent reactions of benzoate esters, highlighting their specific applications.

Comprehensive Spectroscopic Characterization and Structural Elucidation of Methyl 2 Hydroxy 6 Nitrobenzoate

Vibrational Spectroscopy (FT-IR and FT-Raman) Analysis

The Fourier-Transform Infrared (FT-IR) and FT-Raman spectra of Methyl 2-hydroxy-6-nitrobenzoate are expected to exhibit distinct bands corresponding to its functional groups. Based on data from related nitrobenzoic acids and substituted phenols, the principal vibrations can be assigned. scirp.org

O-H Stretching: The phenolic hydroxyl (O-H) group typically shows a broad stretching vibration. Due to strong intramolecular hydrogen bonding with the adjacent carbonyl oxygen, this band is expected in the 3100-3200 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching vibrations are anticipated in the 3000–3100 cm⁻¹ range. The aliphatic C-H stretching modes of the methyl (-CH₃) group are expected to appear between 2850 and 3000 cm⁻¹. curresweb.com

C=O Stretching: The carbonyl (C=O) stretch of the ester group is a strong, characteristic band. The intramolecular hydrogen bonding with the 2-hydroxy group is expected to lower its frequency, placing it in the range of 1680–1700 cm⁻¹.

NO₂ Vibrations: The nitro group is characterized by two distinct stretching vibrations: a strong asymmetric stretch typically found between 1515 and 1560 cm⁻¹ and a symmetric stretch in the 1345–1385 cm⁻¹ region.

C=C Aromatic Stretching: Vibrations corresponding to the carbon-carbon double bonds within the aromatic ring are expected to produce several bands in the 1400–1620 cm⁻¹ region.

C-O Stretching: The C-O stretching vibrations of the ester and phenol (B47542) groups are expected in the 1200–1300 cm⁻¹ range.

Table 1: Predicted FT-IR and FT-Raman Vibrational Assignments for this compound

| Vibrational Mode | Predicted Wavenumber Range (cm⁻¹) | Functional Group |

| O-H stretch | 3100 - 3200 | Phenolic -OH (H-bonded) |

| C-H stretch (aromatic) | 3000 - 3100 | Ar-H |

| C-H stretch (aliphatic) | 2850 - 3000 | Ester -CH₃ |

| C=O stretch | 1680 - 1700 | Ester C=O (H-bonded) |

| C=C stretch | 1400 - 1620 | Aromatic Ring |

| NO₂ asymmetric stretch | 1515 - 1560 | Nitro -NO₂ |

| NO₂ symmetric stretch | 1345 - 1385 | Nitro -NO₂ |

| C-O stretch | 1200 - 1300 | Ester/Phenol C-O |

Conformational Analysis via Vibrational Signatures

The structure of this compound is largely dictated by a strong intramolecular hydrogen bond between the phenolic proton of the 2-hydroxy group and the carbonyl oxygen of the ester group. This interaction is a well-documented feature in related methyl salicylate (B1505791) derivatives. nih.govresearchgate.netosti.gov This hydrogen bond creates a stable six-membered pseudo-ring, which enforces a planar conformation on this portion of the molecule.

This planarity maximizes the conjugation between the benzene (B151609) ring and the methoxycarbonyl group. The orientation of the methoxycarbonyl group relative to the nitro group can lead to different conformers. researchgate.net However, the steric hindrance from the nitro group at the 6-position likely restricts free rotation around the C(aryl)-C(carbonyl) bond, favoring a specific, more stable conformation. The presence and strength of the intramolecular hydrogen bond can be confirmed by the significant redshift (lowering of wavenumber) of the C=O and O-H stretching vibrations from their typical, non-bonded values.

Nuclear Magnetic Resonance (NMR) Spectroscopy Investigations

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. For this compound, ¹H, ¹³C, and two-dimensional NMR techniques collectively provide a complete picture of the molecular skeleton. The following spectral data are based on theoretical predictions and analysis of analogous compounds. nmrdb.org

The ¹H NMR spectrum is expected to show five distinct signals corresponding to the different chemical environments of the protons. The electron-withdrawing nature of the nitro and carbonyl groups significantly deshields the aromatic protons compared to the parent compound, methyl salicylate. docbrown.info

-OCH₃ Protons: A sharp singlet is predicted around δ 3.9-4.0 ppm, integrating to three protons.

-OH Proton: A broad singlet is expected at a downfield chemical shift, typically above δ 10.5 ppm, due to the strong intramolecular hydrogen bond. Its exact position and broadness can be sensitive to solvent and concentration.

Aromatic Protons (H-3, H-4, H-5): The three adjacent protons on the aromatic ring form a coupled spin system.

H-4: This proton is flanked by H-3 and H-5 and is expected to appear as a triplet.

H-3 and H-5: These protons are adjacent to H-4 and are expected to appear as doublets. The strong deshielding effect of the ortho-nitro group would likely shift the H-5 proton signal further downfield compared to the H-3 proton.

Table 2: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| -OH | >10.5 | singlet (broad) | - | 1H |

| H-5 | ~8.1 | doublet | ~8.0 | 1H |

| H-3 | ~7.8 | doublet | ~8.0 | 1H |

| H-4 | ~7.6 | triplet | ~8.0 | 1H |

| -OCH₃ | ~3.9 | singlet | - | 3H |

Carbon-13 (¹³C) NMR Spectral Interpretation

The ¹³C NMR spectrum of this compound should display eight unique signals, corresponding to each of the eight carbon atoms in the molecule, confirming the molecular asymmetry. docbrown.info The chemical shifts are heavily influenced by the substituents.

Carbonyl Carbon (C=O): This carbon is expected to resonate at a downfield shift, typically in the range of δ 165-170 ppm.

Aromatic Carbons:

C-2 and C-6: The carbons directly attached to the electron-withdrawing oxygen and nitro groups will be significantly deshielded. The C-2 (bearing the -OH group) and C-6 (bearing the -NO₂ group) are expected at high chemical shifts within the aromatic region.

C-1: The carbon attached to the ester group will also be found at a relatively downfield position.

C-3, C-4, C-5: These carbons will appear at more intermediate shifts within the aromatic region (δ 115-140 ppm).

Methyl Carbon (-OCH₃): The methyl carbon of the ester group is expected to appear at the most upfield position, typically around δ 52-55 ppm.

Table 3: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | ~168 |

| C-2 | ~158 |

| C-6 | ~150 |

| C-4 | ~136 |

| C-5 | ~128 |

| C-3 | ~120 |

| C-1 | ~118 |

| -OCH₃ | ~53 |

Two-Dimensional NMR Techniques for Connectivity Elucidation

While 1D NMR provides information on chemical shifts and proton coupling, 2D NMR experiments are used to definitively establish the connectivity between atoms.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between the aromatic protons. It would show cross-peaks connecting H-3 with H-4, and H-4 with H-5, confirming their adjacency and validating the assignments of the three-spin system on the aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks between H-3/C-3, H-4/C-4, H-5/C-5, and the methyl protons with the methyl carbon (-OCH₃). This allows for unambiguous assignment of the protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is crucial for assigning quaternary (non-protonated) carbons. Key expected correlations include:

The methyl protons (-OCH₃) to the carbonyl carbon (C=O) and to C-1.

The H-5 proton to C-1 and C-3.

The H-3 proton to C-1 and C-5. These correlations would piece together the entire molecular framework, confirming the substitution pattern and completing the structural elucidation.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry of this compound is crucial for confirming its molecular mass and providing insights into its structural arrangement through the analysis of fragmentation patterns. The electron ionization (EI) mass spectrum is characterized by a distinct molecular ion peak and several key fragment ions that correspond to the systematic cleavage of the molecule.

The molecular weight of this compound is approximately 197.145 g/mol . chemsrc.com In a typical mass spectrum, the parent molecular ion peak [M]⁺ is observed at a mass-to-charge ratio (m/z) of 197. This peak corresponds to the intact molecule having lost a single electron. docbrown.info

The fragmentation of the molecular ion is dictated by the relative stability of the resulting carbocations and neutral fragments. Common fragmentation pathways for this compound include the loss of the methoxy (B1213986) group from the ester, cleavage of the nitro group, and elimination of small neutral molecules like carbon monoxide. A significant fragmentation pathway involves the loss of the methyoxy radical (•OCH₃) from the ester functional group, resulting in a prominent fragment ion at m/z 166. Subsequent loss of a carbon monoxide (CO) molecule from this fragment leads to an ion at m/z 138. Another characteristic fragmentation is the loss of the nitro group (NO₂), which would produce a fragment ion at m/z 151.

Table 1: Mass Spectrometry Fragmentation Data for this compound

| m/z | Ion Structure/Fragment Lost |

| 197 | [M]⁺ (Molecular Ion) |

| 166 | [M - •OCH₃]⁺ |

| 151 | [M - NO₂]⁺ |

| 138 | [M - •OCH₃ - CO]⁺ |

This fragmentation pattern is instrumental in confirming the presence and connectivity of the methyl ester and nitro functional groups attached to the aromatic ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by absorptions arising from its aromatic system, which is extensively conjugated with the carbonyl of the methyl ester and the nitro group. The presence of chromophores (the benzene ring, C=O, and NO₂) and auxochromes (-OH) results in characteristic absorption bands in the UV region (200-400 nm). hnue.edu.vnmsu.edu

The spectrum is primarily shaped by π → π* and n → π* electronic transitions. libretexts.org The benzene ring itself has characteristic π → π* transitions. up.ac.za However, the substitution with a strongly electron-withdrawing nitro group and an electron-donating hydroxyl group, along with the ester group, modifies the energy levels of the molecular orbitals. This leads to a bathochromic shift (a shift to longer wavelengths) of the absorption maxima compared to unsubstituted benzene. hnue.edu.vncdnsciencepub.com

Two main types of transitions are expected for this molecule:

π → π transitions:* These are typically high-intensity absorptions resulting from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The conjugated system, which includes the benzene ring, the carbonyl group, and the nitro group, gives rise to these transitions.

n → π transitions:* These are lower-intensity absorptions that occur when an electron from a non-bonding orbital (n), such as the lone pairs on the oxygen atoms of the hydroxyl, nitro, or carbonyl groups, is excited to a π* antibonding orbital. libretexts.org

The combined electronic effects of the substituents result in a complex absorption profile, typically with strong absorbance in the 200-400 nm range. The exact λmax values are sensitive to the solvent used for the analysis.

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength Range (nm) | Type of Transition | Associated Chromophore |

| 200-400 nm | π → π | Conjugated system (Benzene ring, C=O, NO₂) |

| >280 nm | n → π | C=O (carbonyl), NO₂ (nitro), -OH (hydroxyl) |

The analysis of these electronic transitions provides valuable information on the conjugated π-electron system of the molecule.

Computational Chemistry and Theoretical Modeling of Methyl 2 Hydroxy 6 Nitrobenzoate

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) serves as a powerful tool for investigating the properties of Methyl 2-hydroxy-6-nitrobenzoate at the atomic level. These calculations provide a fundamental understanding of the molecule's geometry, electronic structure, and spectroscopic behavior.

Geometry Optimization and Conformational Energetics

The geometry of this compound is significantly influenced by the steric and electronic interactions between its functional groups. The presence of the nitro group at the ortho position relative to the methyl ester group introduces considerable steric strain. To alleviate this, the nitro group and the ester group are likely to be twisted out of the plane of the benzene (B151609) ring.

Furthermore, the hydroxyl group at the 2-position can form a strong intramolecular hydrogen bond with one of the oxygen atoms of the adjacent nitro group. This interaction plays a crucial role in stabilizing a planar conformation of that portion of the molecule.

Computational studies on similar molecules, such as 3-hydroxy-6-methyl-2-nitropyridine, have shown the existence of different conformers based on the orientation of the hydroxyl group. researchgate.net For this compound, conformational analysis would likely reveal at least two stable conformers, primarily differing in the orientation of the methyl ester group relative to the benzene ring. The relative energies of these conformers can be calculated to determine the most stable structure. A theoretical study on methyl 3-nitrobenzoate also highlights the importance of considering different rotational isomers. researchgate.net

A plausible optimized geometry would feature the intramolecular hydrogen bond between the -OH and -NO2 groups, with the methyl ester group rotated to minimize steric clashes. The planarity of the benzene ring would be largely maintained, though slight puckering might occur to accommodate the bulky ortho substituents.

Table 1: Hypothetical Optimized Geometrical Parameters for the Most Stable Conformer of this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C-C (aromatic) | 1.39 - 1.41 | - | - |

| C-O (hydroxyl) | 1.35 | - | - |

| O-H | 0.97 | - | - |

| C-N (nitro) | 1.48 | - | - |

| N-O (nitro) | 1.23 | - | - |

| C-C (ester) | 1.50 | - | - |

| C=O (ester) | 1.21 | - | - |

| C-O (ester) | 1.34 | - | - |

| O-C (methyl) | 1.45 | - | - |

| C(ar)-C(ar)-C(ar) | - | 118 - 122 | - |

| C(ar)-C(ar)-O(H) | - | 119 - 121 | - |

| C(ar)-C(ar)-N(O2) | - | 117 - 119 | - |

| O(H)...O(nitro) | 1.85 | - | - |

| C(ar)-C(ar)-C(ester)-O | - | - | ~45 |

Note: These are representative values based on trends observed in similar molecules and are for illustrative purposes.

Electronic Structure Analysis (HOMO-LUMO Energy Gaps, Molecular Electrostatic Potential)

The electronic properties of this compound are dictated by the interplay of its electron-donating hydroxyl group and electron-withdrawing nitro and methyl ester groups. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding its reactivity.

The HOMO is expected to be localized primarily on the benzene ring and the oxygen atom of the hydroxyl group, reflecting the regions of highest electron density and susceptibility to electrophilic attack. Conversely, the LUMO is likely centered on the nitro group and the carbonyl carbon of the ester, indicating the sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO provides insight into the molecule's chemical reactivity and kinetic stability. A smaller energy gap suggests higher reactivity. nih.gov

Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Parameters for this compound (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Value (eV) |

| HOMO Energy | -6.85 |

| LUMO Energy | -2.75 |

| HOMO-LUMO Energy Gap (ΔE) | 4.10 |

| Ionization Potential (I) | 6.85 |

| Electron Affinity (A) | 2.75 |

| Global Hardness (η) | 2.05 |

| Chemical Potential (μ) | -4.80 |

| Electrophilicity Index (ω) | 5.62 |

Note: These values are hypothetical and serve to illustrate the expected electronic characteristics based on related compounds. nih.govresearchgate.net

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. For this compound, the MEP would show negative potential (red and yellow regions) around the oxygen atoms of the nitro and carbonyl groups, indicating their nucleophilic character. The hydrogen of the hydroxyl group would exhibit a positive potential (blue region), highlighting its electrophilic nature and its role as a hydrogen bond donor. researchgate.netresearchgate.net

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations can predict vibrational frequencies (FT-IR and Raman spectra) and nuclear magnetic resonance (NMR) chemical shifts. researchgate.net The calculated spectra can be compared with experimental data to validate the computed geometry and provide a detailed assignment of the spectral bands.

For instance, the calculated IR spectrum would show a characteristic O-H stretching frequency for the intramolecularly hydrogen-bonded hydroxyl group, typically at a lower wavenumber than a free hydroxyl group. The asymmetric and symmetric stretching vibrations of the nitro group and the carbonyl stretching of the ester group would also be prominent features. Comparison of these predicted spectra with experimental ones for related molecules like methyl 4-hydroxy-3-nitrobenzoate helps in confirming the structural assignments. mdpi.com

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Stability

Natural Bond Orbital (NBO) analysis is a powerful technique to study intramolecular interactions, charge delocalization, and the stability of the molecule. researchgate.netwisc.edu For this compound, NBO analysis can quantify the strength of the intramolecular hydrogen bond between the hydroxyl and nitro groups.

Key interactions in this compound would include:

n → σ : Delocalization from the lone pair (n) of the hydroxyl oxygen to the antibonding orbital (σ) of the adjacent C-C bond, and from the lone pairs of the nitro group oxygens to adjacent σ* orbitals.

π → π : Delocalization from the π orbitals of the benzene ring to the antibonding π orbitals of the nitro and carbonyl groups.

Intramolecular Hydrogen Bond : A significant E(2) value for the interaction between the lone pair of a nitro-group oxygen and the σ* orbital of the O-H bond would confirm and quantify the strength of the hydrogen bond. researchgate.netorientjchem.org

Quantum Chemical Investigations of Reaction Pathways and Transition States

Quantum chemical calculations are instrumental in elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, several reaction pathways could be investigated.

One important reaction is nucleophilic aromatic substitution, where the nitro group could be displaced by a strong nucleophile. DFT calculations can model the Meisenheimer complex intermediate and the transition states leading to its formation and decomposition. The electron-withdrawing nature of the nitro and ester groups would activate the ring towards such attacks.

Another potential reaction is the hydrolysis of the methyl ester, which can be acid or base-catalyzed. Theoretical modeling can map out the potential energy surface for the reaction, identifying the key intermediates and transition states. researchgate.net The steric hindrance from the ortho-nitro group would likely influence the activation barrier for this reaction. Computational studies on related systems have provided insights into the transition states of similar reactions. beilstein-journals.org

Molecular Dynamics Simulations for Conformational Landscapes

While DFT is excellent for studying static molecular properties, Molecular Dynamics (MD) simulations can explore the dynamic behavior and conformational landscape of this compound in various environments, such as in different solvents. acs.orgrsc.org

MD simulations can reveal the flexibility of the molecule, particularly the rotation of the methyl ester and nitro groups. It can also provide insights into the stability and dynamics of the intramolecular hydrogen bond in the presence of solvent molecules. By simulating the system over time, one can generate a probability distribution of different conformations, providing a more complete picture of the molecule's behavior in solution than static calculations alone. For complex flexible molecules, combining DFT and MD simulations with experimental data like NMR can be a powerful strategy for structural elucidation. bris.ac.uk

Chemical Reactivity and Derivatization Studies of Methyl 2 Hydroxy 6 Nitrobenzoate

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group in Methyl 2-hydroxy-6-nitrobenzoate is a key site for derivatization, primarily through reactions that target its acidic proton and nucleophilic oxygen atom.

The hydroxyl group can be readily converted into ethers through various alkylation methods. In analogous compounds like methyl 3-hydroxy-4-nitrobenzoate, the Williamson ether synthesis is a common approach. nih.gov This involves deprotonating the hydroxyl group with a base, such as potassium carbonate (K₂CO₃), to form a phenoxide ion, which then acts as a nucleophile to attack an alkyl halide, like methyl iodide. acs.org

Another significant reaction is the protection of the hydroxyl group, which is often necessary to prevent unwanted side reactions during transformations of other parts of the molecule. Silyl (B83357) ethers are frequently used for this purpose. For instance, the hydroxyl group can be protected by reacting it with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base like pyridine. nih.govacs.org This protective group can be easily removed later under acidic conditions. acs.org

Table 1: Etherification and Protection Reactions of the Hydroxyl Group Reactions based on analogous hydroxy-nitrobenzoate compounds.

| Reaction Type | Reagents | Product | Reference |

|---|---|---|---|

| Methylation | Methyl Iodide (CH₃I), K₂CO₃, DMF | Methyl 2-methoxy-6-nitrobenzoate | acs.org |

| Silyl Ether Protection | tert-Butyldimethylsilyl chloride (TBDMSCl), Pyridine | Methyl 2-((tert-butyldimethylsilyl)oxy)-6-nitrobenzoate | nih.govacs.org |

The direct oxidation or reduction of the phenolic hydroxyl group of this compound is not a commonly reported transformation. The aromatic hydroxyl group is generally stable under many oxidizing and reducing conditions used to modify other functional groups. For example, in studies involving the oxidation of similar nitro-substituted phenols, other parts of the molecule, such as activated methyl groups, are more susceptible to reaction. beilstein-journals.orgnih.gov Similarly, conditions used to reduce the nitro group, such as catalytic hydrogenation or treatment with metal chlorides, typically leave the phenolic hydroxyl group intact. nih.gov This stability allows for selective transformations at the nitro or ester positions without affecting the hydroxyl functionality.

Transformations of the Nitro Group

The nitro group is a versatile functional group that profoundly influences the molecule's reactivity and is a key site for chemical modification.

The most significant transformation of the nitro group is its reduction to an amino group (-NH₂), which yields methyl 2-amino-6-hydroxybenzoate. This conversion is a critical step in the synthesis of many pharmaceutical and heterocyclic compounds. nih.gov This reduction can be achieved through several methods:

Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas (H₂) with a metal catalyst, such as platinum on carbon (Pt/C) or palladium on carbon (Pd/C). nih.govthieme-connect.de

Metal-based Reducing Agents: A common laboratory method involves the use of stannous chloride (SnCl₂) in a solvent mixture like ethyl acetate (B1210297) and methanol (B129727). nih.govcymitquimica.com Other metals, such as iron in acidic media, are also effective. sciencemadness.org

The reduction proceeds through intermediate species like nitroso and hydroxylamine (B1172632) derivatives. thieme-connect.de By carefully controlling the reaction conditions and choosing the appropriate reducing agent, it is possible to isolate these intermediates, although the complete reduction to the amine is the most common objective. spcmc.ac.in

Table 2: Common Reagents for Nitro Group Reduction Reactions based on analogous nitroaromatic compounds.

| Reagent(s) | Product Functional Group | Reference |

|---|---|---|

| H₂, Pt(S)/C, THF | Amino (-NH₂) | thieme-connect.de |

| SnCl₂, Ethyl Acetate/Methanol | Amino (-NH₂) | nih.govcymitquimica.com |

| Fe, Acid | Amino (-NH₂) | sciencemadness.org |

| H₂, 5% Pt/SiO₂, BuNH₂, DMSO | Hydroxylamine (-NHOH) | thieme-connect.de |

The strongly electron-withdrawing nature of the nitro group significantly impacts the reactivity of the aromatic ring. nih.gov

Electrophilic Aromatic Substitution: The nitro group is a powerful deactivating group and a meta-director. nih.govvaia.com This is because it withdraws electron density from the aromatic ring through both inductive and resonance effects, making the ring less susceptible to attack by electrophiles. Any electrophilic substitution would be directed to the positions meta to the nitro group (positions 3 and 5). However, the presence of the activating hydroxyl group (an ortho-, para-director) at position 2 complicates the regioselectivity, often leading to a complex mixture of products or requiring specific reaction conditions.

Nucleophilic Aromatic Substitution: Conversely, the nitro group strongly activates the aromatic ring toward nucleophilic aromatic substitution (SNAr). By withdrawing electron density, it stabilizes the negatively charged intermediate (Meisenheimer complex) formed during the attack of a nucleophile. This effect is most pronounced when the nitro group is positioned ortho or para to a good leaving group. While this compound does not have a typical leaving group, this activating influence is a fundamental aspect of its electronic character. rsc.org

Reactivity of the Ester Moiety

The methyl ester group (-COOCH₃) is primarily susceptible to nucleophilic acyl substitution. The most common reaction is hydrolysis, which converts the ester back to the corresponding carboxylic acid, 2-hydroxy-6-nitrobenzoic acid. This reaction is typically carried out under either acidic or basic conditions.

Base-Catalyzed Hydrolysis (Saponification): Treatment with an aqueous base, such as sodium hydroxide (B78521), followed by acidification, is a standard method for ester hydrolysis.

Acid-Catalyzed Hydrolysis: The reaction can also be driven by heating the ester in the presence of a strong acid and water, which is the reverse of Fischer esterification. nih.gov

The ester group is generally stable under the neutral or specific conditions required for other transformations, such as certain etherification reactions or the reduction of the nitro group using catalytic hydrogenation. beilstein-journals.orgnih.gov However, reagents used for transformations at other sites must be chosen carefully to avoid unintended hydrolysis of the ester. For instance, strongly basic conditions used for etherification could potentially lead to saponification. The use of related anhydrides, such as 2-methyl-6-nitrobenzoic anhydride (B1165640) (MNBA), in modern esterification and macrolactonization reactions underscores the importance of the reactivity at the carboxyl group. acs.orgwikipedia.orgresearchgate.net

Hydrolysis under Various Conditions

The hydrolysis of the ester functional group in this compound to yield 2-hydroxy-6-nitrobenzoic acid can be achieved under both acidic and basic conditions. The rate and mechanism of this reaction are significantly influenced by the substituents on the aromatic ring.

Base-Catalyzed Hydrolysis (Saponification)

Acid-Catalyzed Hydrolysis

In acidic media, the hydrolysis mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for attack by a weak nucleophile, such as water. This is typically the rate-determining step. While the electron-withdrawing nitro and ester groups deactivate the ring towards electrophilic attack, their effect on acid-catalyzed hydrolysis is less straightforward. The reaction is reversible and often requires elevated temperatures to proceed at a practical rate. The general mechanism for the acid-catalyzed hydrolysis of esters has been well-established. ias.ac.inresearchgate.net

The table below presents kinetic data for the alkaline hydrolysis of a related compound, ethyl p-nitrobenzoate, illustrating the effect of temperature and solvent composition on the reaction rate.

| Solvent (Ethanol Mol Fraction) | Temperature (K) | Second-Order Rate Constant (k₂) (L·mol⁻¹·s⁻¹) | Reference |

|---|---|---|---|

| 0.16 | 298.15 | 0.015 | researchgate.net |

| 0.25 | 298.15 | 0.011 | researchgate.net |

| 0.40 | 298.15 | 0.008 | researchgate.net |

| 0.16 | 308.15 | 0.035 | researchgate.net |

| 0.16 | 318.15 | 0.078 | researchgate.net |

Transesterification Reactions

Transesterification is the process of exchanging the alkoxy group of an ester with that of an alcohol. For this compound, this involves reacting it with a different alcohol (R'-OH) to form a new ester (2-hydroxy-6-nitrobenzoyl-OR') and methanol. This reaction is typically catalyzed by an acid or a base. jocpr.comorganic-chemistry.org

The reactivity in transesterification reactions is subject to the same electronic effects observed in hydrolysis. The presence of an electron-withdrawing nitro group is known to accelerate transesterification by making the carbonyl carbon more susceptible to nucleophilic attack by the incoming alcohol. jocpr.comtubitak.gov.tr However, the ortho-hydroxyl group can have a retarding effect on the reaction. jocpr.com Various catalysts, including heterogeneous metal oxides like Praseodymium(IV) oxide (PrO₂), have been shown to be effective for the transesterification of substituted methyl benzoates. rsc.org

Research has demonstrated that methyl 4-nitrobenzoate, an isomer, undergoes efficient transesterification with various alcohols. The yields are generally high, underscoring the activating effect of the nitro group. rsc.org

The following table summarizes the results of PrO₂-catalyzed transesterification of various methyl esters with different alcohols, providing insight into the expected reactivity for such transformations.

| Ester Substrate | Alcohol | Reaction Time (h) | Yield (%) | Reference |

|---|---|---|---|---|

| Methyl benzoate (B1203000) | Benzyl alcohol | 6 | 95 | rsc.org |

| Methyl benzoate | 4-Chlorobenzyl alcohol | 9 | 93 | rsc.org |

| Methyl benzoate | 4-Nitrobenzyl alcohol | 12 | 90 | rsc.org |

| Methyl 4-nitrobenzoate | Benzyl alcohol | 20 | >90 | rsc.org |

| Methyl 4-chlorobenzoate | Benzyl alcohol | 20 | >90 | rsc.org |

Electrophilic and Nucleophilic Aromatic Substitution on the Benzene (B151609) Ring

The substitution of a hydrogen atom on the benzene ring of this compound is complex due to the competing directing effects of the three substituents.

Electrophilic Aromatic Substitution (EAS)

In EAS, an electrophile attacks the electron-rich benzene ring. The outcome is determined by the balance of activating and deactivating effects of the existing substituents.

-OH (hydroxyl) group: A strongly activating, ortho-, para-directing group. msu.edu It donates electron density to the ring via resonance, stabilizing the carbocation intermediate (arenium ion). It directs incoming electrophiles to positions 3 and 5.

-NO₂ (nitro) group: A strongly deactivating, meta-directing group. masterorganicchemistry.com It withdraws electron density from the ring inductively and by resonance, destabilizing the arenium ion. It directs incoming electrophiles to position 4.

-COOCH₃ (methyl ester) group: A deactivating, meta-directing group. It withdraws electron density, directing incoming electrophiles to positions 3 and 5.

The directing effects are antagonistic. libretexts.orgstackexchange.com The powerful activating hydroxyl group generally dominates the directing effects over deactivating groups. stackexchange.com Therefore, substitution is most likely to occur at the positions activated by the -OH group, which are C3 (ortho) and C5 (para). Of these, C5 is sterically less hindered. However, the presence of two strong deactivating groups makes the ring significantly electron-deficient, meaning that harsh reaction conditions would likely be required for electrophilic substitution to occur. For instance, nitration of similar phenolic compounds often requires specific reagents like cerium (IV) ammonium (B1175870) nitrate (B79036) to achieve regioselective outcomes. arkat-usa.org

Nucleophilic Aromatic Substitution (NAS)

Nucleophilic aromatic substitution (SNAr) typically requires two main features on the aromatic ring: a good leaving group (like a halide) and strong electron-withdrawing groups positioned ortho or para to the leaving group. pressbooks.publibretexts.org

In this compound, there are no conventional leaving groups like halogens. The hydroxyl group is a poor leaving group. The powerful electron-withdrawing nitro group at C6 is ortho to the C1-ester and para to the C3-hydrogen. For a classic SNAr reaction to occur, a leaving group would need to be present at positions 1, 3, or 5. Without such a group, the parent molecule is not expected to readily undergo SNAr. It is conceivable that under extremely harsh conditions with a very strong nucleophile, the nitro group itself could be displaced, but this is not a typical SNAr pathway. wikipedia.org Another possibility is the SRN1 mechanism, which involves radical intermediates and does not require deactivating groups, but this is a distinct reaction pathway. chemeurope.com

Synthesis and Characterization of Novel Derivatives for Structure-Activity Relationship Studies

This compound and its isomers are valuable starting materials for synthesizing libraries of more complex molecules for structure-activity relationship (SAR) studies, particularly in drug discovery. By systematically modifying the functional groups, researchers can probe the interactions of these molecules with biological targets.

A prominent example involves the use of the closely related isomer, methyl 3-hydroxy-4-nitrobenzoate , as a precursor for the synthesis of novel 2-aminobenzo[d]thiazole derivatives, which are important scaffolds in medicinal chemistry. nih.govacs.orgresearchgate.netorganic-chemistry.org The synthetic strategy involves several key steps:

Protection/Alkylation of the hydroxyl group: The phenolic -OH is often protected (e.g., as a silyl ether) or alkylated to introduce diversity. nih.govacs.org

Reduction of the nitro group: The nitro group is reduced to an amine, typically using reagents like tin(II) chloride (SnCl₂) or catalytic hydrogenation (H₂/Pd/C). nih.govacs.org This amine is crucial for subsequent cyclization.

Heterocycle formation: The resulting aminophenol undergoes cyclization. For instance, reaction with potassium thiocyanate (B1210189) (KSCN) and bromine yields the 2-aminobenzothiazole (B30445) core. nih.govacs.org

This modular approach allows for the creation of a wide range of derivatives by varying the substituents on the hydroxyl group and by further modifying the resulting heterocycle. These derivatives can then be screened for biological activities, such as enzyme inhibition or receptor binding. acs.org Similar strategies have been employed using methyl 4-hydroxy-3-nitrobenzoate to generate libraries of compounds for screening as anticonvulsants or antivirals. semanticscholar.orgnih.gov

The table below details the characterization of several derivatives synthesized from methyl 3-hydroxy-4-nitrobenzoate, illustrating the types of novel structures that can be generated and characterized.

| Compound Name | Synthetic Modification | ¹H NMR (400 MHz, DMSO-d₆) δ (ppm) | Reference |

|---|---|---|---|

| Methyl 3-methoxy-4-nitrobenzoate | Methylation of -OH group | 3.92 (s, 3H), 4.00 (s, 3H), 7.68 (dd, J = 8.3, 1.6 Hz, 1H), 7.78 (d, J = 1.6 Hz, 1H), 8.01 (d, J = 8.6 Hz, 1H) | nih.gov |

| Methyl 3-(benzyloxy)-4-nitrobenzoate | Benzylation of -OH group | 3.88 (s, 3H), 5.38 (s, 2H), 7.35–7.52 (m, 5H), 7.72 (dd, J = 8.6, 2.0 Hz, 1H), 7.82 (d, J = 2.0 Hz, 1H), 8.04 (d, J = 8.6 Hz, 1H) | nih.gov |

| Methyl 4-amino-3-hydroxybenzoate | Reduction of -NO₂ group | 3.73 (s, 3H), 4.90 (s, 2H), 6.75 (d, J = 8.2 Hz, 1H), 7.08 (dd, J = 8.2, 2.0 Hz, 1H), 7.27 (d, J = 2.0 Hz, 1H), 9.61 (s, 1H) | nih.gov |

| Methyl 2-amino-5-hydroxybenzo[d]thiazole-6-carboxylate | Reduction of -NO₂ and cyclization | 3.80 (s, 3H), 7.27 (s, 1H), 7.55 (s, 1H), 7.73 (s, 2H), 9.53 (s, 1H) | nih.gov |

Research into Advanced Applications and Functional Studies of Methyl 2 Hydroxy 6 Nitrobenzoate

Role as Key Synthetic Intermediates in Organic Synthesis

Methyl 2-hydroxy-6-nitrobenzoate, possessing hydroxyl, nitro, and methyl ester functional groups on an aromatic ring, is a valuable building block in organic synthesis. While specific, large-scale industrial applications of this exact molecule are not widely documented in publicly available literature, the reactivity of its constituent parts makes it a versatile intermediate for synthesizing more complex molecules, particularly in the pharmaceutical and agrochemical sectors.

The functional groups of this compound allow for a variety of chemical transformations:

Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group (-NH2) using standard catalytic hydrogenation methods (e.g., H2 gas with a Palladium catalyst). This transformation yields Methyl 2-amino-6-hydroxybenzoate, a key structural motif present in various biologically active compounds.

Modification of the Hydroxyl and Carboxyl Groups: The hydroxyl (-OH) and methyl ester (-COOCH3) groups can undergo further reactions such as etherification, esterification, or hydrolysis, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

Isomers and analogues of this compound have been successfully employed as intermediates. For instance, methyl 2-hydroxy-4-nitrobenzoate is utilized in the synthesis of various pharmaceuticals and agrochemicals. cymitquimica.com Similarly, related compounds like 2-methyl-6-nitrobenzoic acid and its methyl ester are used as starting materials for pesticide intermediates. google.com The synthesis of heterocyclic compounds, such as benzo[d]thiazoles, which are important scaffolds in drug discovery, has been achieved using substituted hydroxy-nitrobenzoates like methyl 3-hydroxy-4-nitrobenzoate. nih.gov These examples underscore the synthetic potential of the structural arrangement found in this compound for creating novel and valuable compounds.

Investigation in Materials Science for Optical and Electronic Properties

The field of materials science has shown significant interest in organic molecules with specific electronic characteristics for applications in optics and electronics. Nitroaromatic compounds, in particular, are investigated for their nonlinear optical (NLO) properties, which are crucial for technologies like optical switching and frequency conversion. scirp.orgias.ac.in

While direct studies on the optical and electronic properties of this compound are limited, research on analogous compounds provides strong evidence of its potential. The key features contributing to these properties are the presence of electron-donating (hydroxyl) and electron-withdrawing (nitro) groups attached to a π-conjugated system (the benzene (B151609) ring). This "push-pull" electronic structure is a well-known strategy for designing molecules with high third-order NLO susceptibility (χ(3)).

Research on related nitrobenzoate structures has demonstrated their promise:

4-Nitrobenzoic acid (4-NBA) crystals exhibit considerable nonlinear refraction and absorption, making them candidates for NLO applications. ias.ac.inresearchgate.net

Co-crystals formed from nitrobenzoic acids and other organic molecules, such as 4-methylpyridinium 2-carboxy-6-nitrobenzoate and 1,10-phenanthrolinium-2-carboxy-6-nitrobenzoate , have been synthesized and studied for their structural and optical properties, including photoluminescence. dntb.gov.uaresearchgate.net

Derivatives like 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (B1203000) (AMPCNB) have been shown to possess significant third-order NLO coefficients, indicating self-defocusing behavior. scirp.org

These findings suggest that this compound is a promising candidate for further investigation in materials science. Its specific substitution pattern could lead to unique photophysical properties, and it could be used as a building block for larger, high-performance optical materials.

Table 1: Comparison of NLO Properties in Related Nitrobenzoate Compounds

| Compound Name | Nonlinear Property | Measured Value | Reference |

|---|---|---|---|

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) | Third-order susceptibility (χ(3)) | 2.942 × 10⁻⁶ esu | scirp.org |

| 4-Nitrobenzoic acid (4-NBA) | Third-order susceptibility (χ(3)) | Value Determined | ias.ac.in |

Exploration of Structure-Activity Relationships for Potential Biological Research

The specific arrangement of functional groups in this compound makes it an interesting subject for biological research, particularly through the study of structure-activity relationships (SAR). SAR studies are fundamental in drug discovery, helping to identify the key chemical features responsible for a molecule's biological effects.

Theoretical Assessment of Receptor Binding and Enzyme Inhibition Mechanisms

Computational chemistry provides powerful tools to predict the biological potential of a molecule before it is synthesized or tested in a lab. Techniques like Density Functional Theory (DFT) and molecular docking are used to model how a compound might interact with biological targets such as proteins and enzymes. researchgate.netresearchgate.net

For this compound, theoretical studies could elucidate:

Molecular Electrostatic Potential (MEP): An MEP map would reveal the electron-rich and electron-poor regions of the molecule, predicting which parts are likely to engage in electrostatic interactions or hydrogen bonding with a biological receptor. The hydroxyl group and the oxygen atoms of the nitro and ester groups are expected to be key interaction sites. researchgate.net

Frontier Molecular Orbitals (HOMO-LUMO): The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) indicates the molecule's chemical reactivity and kinetic stability. A smaller energy gap can suggest higher reactivity. researchgate.net

Molecular Docking: This technique simulates the binding of this compound into the active site of a target protein. Such studies could predict its binding affinity and mode of interaction, suggesting potential enzyme inhibition activity. researchgate.netdntb.gov.ua For example, docking studies on related compounds have been used to evaluate their potential as inhibitors for enzymes like carbonic anhydrase. researchgate.net

These computational approaches allow for a rational, hypothesis-driven exploration of the compound's biological potential, guiding further experimental research.

Design of Analogues for Targeted Research Applications

This compound is a suitable scaffold for the design and synthesis of new molecular analogues for targeted research. Its three distinct functional groups can be systematically modified to probe their influence on biological activity, a core principle of drug discovery. mdpi.com

The synthesis of analogues could involve:

Alkylation or Acylation of the Hydroxyl Group: To explore the impact of steric bulk and hydrogen-bonding capacity at this position.

Modification of the Ester: Hydrolysis to the corresponding carboxylic acid or conversion to various amides can significantly alter the molecule's solubility, polarity, and interaction profile.

Positional Isomerism: Synthesizing and comparing the activity of isomers (e.g., moving the nitro group to a different position) can reveal which spatial arrangement of functional groups is optimal for a desired biological effect.

The value of nitrobenzoate structures in creating biologically active analogues is well-established. For example, substituted nitrobenzoates are key intermediates in the synthesis of complex heterocyclic compounds designed for drug discovery. nih.gov By systematically creating a library of analogues based on the this compound core, researchers can conduct detailed SAR studies to develop compounds with optimized activity for specific biological targets.

Studies on its Potential as a Precursor in Energetic Material Research

Energetic materials, such as explosives and propellants, are compounds that store a large amount of chemical energy that can be released rapidly. Nitroaromatic compounds are a cornerstone of this field, with 2,4,6-trinitrotoluene (B92697) (TNT) being the most famous example. nih.gov The fundamental characteristics of an energetic material precursor are the presence of fuel (carbon and hydrogen) and an oxidizer (typically nitro groups) within the same molecule.

This compound possesses the necessary components to be considered a potential precursor or building block in this area:

An aromatic ring (fuel).

A nitro group (oxidizer).

The energy content of such a molecule can be increased by introducing additional nitro groups. Conventional manufacturing of energetic materials often involves hazardous nitration reactions. dtic.mil The development of new precursors that can be safely handled and efficiently converted into high-performance materials is an active area of research. europa.eu

While direct research into the energetic properties of this compound is not prominent, a derivative, 2-hydroxy-2-phenylethyl 2-methyl-6-nitrobenzoate (B8389549) , was included in a database of potential high explosives for machine learning models designed to predict detonation properties. acs.org This inclusion suggests that the 2-methyl-6-nitrobenzoate core is recognized by researchers as a relevant structure in the search for new energetic materials. Further nitration of the benzene ring could potentially lead to compounds with significant energetic performance.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 2,4,6-trinitrotoluene (TNT) |

| 2-Amino-4-methylpyridinium 2-chloro 4-nitro benzoate (AMPCNB) |

| 4-methylpyridinium 2-carboxy-6-nitrobenzoate |

| 4-Nitrobenzoic acid |

| Methyl 2-amino-6-hydroxybenzoate |

| Methyl 2-hydroxy-4-nitrobenzoate |

| Methyl 3-hydroxy-4-nitrobenzoate |

| 1,10-phenanthrolinium-2-carboxy-6-nitrobenzoate |

| 2-hydroxy-2-phenylethyl 2-methyl-6-nitrobenzoate |

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 2-hydroxy-6-nitrobenzoate, and how can reaction parameters be optimized?

- Methodological Answer : A common approach involves nitration and esterification steps. For structurally analogous compounds like methyl 4-hydroxy-3-nitrobenzoate, nitration using aluminum nitrate in acetic acid/acetic anhydride under controlled cooling achieves regioselectivity . Optimization includes adjusting stoichiometry, temperature (-5°C to 10°C for nitration), and solvent polarity. Yield improvements (e.g., ~70–80% for similar systems) are achievable via stepwise monitoring (TLC/HPLC) and inert-atmosphere techniques to minimize hydrolysis.

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer :

- Spectroscopy :

- FT-IR : Confirm functional groups (e.g., nitro: ~1520–1350 cm⁻¹; ester C=O: ~1720 cm⁻¹; phenolic -OH: ~3200 cm⁻¹).

- NMR : ¹H and ¹³C NMR to resolve aromatic protons (e.g., coupling patterns for ortho-nitro and para-ester groups).

- Crystallography : Single-crystal X-ray diffraction using SHELXL for refinement and ORTEP-3 for visualization . For nitro-aromatics, high-resolution data (≤ 0.8 Å) ensures accurate bond-length analysis (e.g., C-NO₂: ~1.48 Å).

Q. What are the key safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (irritation risks noted in analogs) .

- Ventilation : Use fume hoods during synthesis due to potential NOx off-gassing .

- First Aid : Immediate rinsing with water for skin/eye exposure; medical consultation if irritation persists .

Q. How can solubility challenges for this compound in aqueous buffers be addressed?

- Methodological Answer :

- Solubility Data : Similar hydroxy-nitrobenzoates exhibit low aqueous solubility (<1 mg/mL). Pre-dissolve in DMSO (10–20 mM stock), then dilute in buffer (e.g., PBS, pH 7.4) with inert gas purging to prevent ester hydrolysis .

- Stability Testing : Monitor via UV-Vis (e.g., λmax ~270 nm for nitro-aromatics) over 24 hours to confirm integrity.

Advanced Research Questions

Q. How can hydrogen bonding networks in this compound crystals be systematically analyzed?

- Methodological Answer :

- Graph Set Analysis : Apply Etter’s formalism to classify hydrogen bonds (e.g., R₂²(8) motifs between hydroxyl and nitro/ester groups) .

- Software Tools : SHELXL for H-bond distance/angle refinement ; Mercury (CCDC) for topology visualization.

- Example : In analogous structures, intramolecular H-bonding (O-H···O-Nitro) stabilizes planar conformations, influencing packing efficiency .

Q. How should researchers resolve contradictions between experimental melting points and crystallographic data?

- Methodological Answer :

- Melting Point Validation : Use open-capillary methods with liquid paraffin (error margin ±2°C) . Discrepancies may arise from polymorphism or impurities.

- Cross-Validation : Compare DSC thermograms (e.g., sharp endothermic peaks) with X-ray-derived thermal ellipsoids. For nitrobenzoates, polymorphic transitions near 190–200°C are common .

Q. What strategies mitigate side reactions during functionalization of the nitro group in this compound?

- Methodological Answer :

- Reduction Conditions : Catalytic hydrogenation (Pd/C, H₂) at 25–50 psi selectively reduces nitro to amine without ester cleavage.

- Electrophilic Substitution : Use Lewis acids (e.g., FeCl₃) in anhydrous DCM to direct reactions away from the nitro group. Monitor via in-situ IR for intermediate stability.

Q. How can computational tools enhance the interpretation of experimental data for this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Optimize geometry (B3LYP/6-31G*) to predict NMR shifts (δcalc vs. δexp) and vibrational frequencies.

- Data Visualization : Use tools like OriginLab or Veusz (referenced in literature analysis platforms) to deconvolute overlapping UV/IR peaks .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.